molecular formula C15H16ClN5O B4313940 2-[5-(4-CHLOROPHENYL)-2H-TETRAZOL-2-YL]-N-(3-METHYL-1-PENTYN-3-YL)ACETAMIDE

2-[5-(4-CHLOROPHENYL)-2H-TETRAZOL-2-YL]-N-(3-METHYL-1-PENTYN-3-YL)ACETAMIDE

Cat. No.: B4313940
M. Wt: 317.77 g/mol
InChI Key: MPXVRWOXCTWARV-UHFFFAOYSA-N
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Description

2-[5-(4-CHLOROPHENYL)-2H-TETRAZOL-2-YL]-N-(3-METHYL-1-PENTYN-3-YL)ACETAMIDE is a synthetic organic compound characterized by the presence of a tetrazole ring and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(4-CHLOROPHENYL)-2H-TETRAZOL-2-YL]-N-(3-METHYL-1-PENTYN-3-YL)ACETAMIDE typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 4-chlorobenzonitrile with sodium azide in the presence of a suitable catalyst, such as zinc chloride, under reflux conditions.

    Acetylation: The resulting tetrazole derivative is then acetylated using acetic anhydride in the presence of a base like pyridine.

    Alkylation: The final step involves the alkylation of the acetylated tetrazole derivative with 1-ethyl-1-methylprop-2-yn-1-yl bromide in the presence of a strong base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent reaction conditions and high yields. Optimization of reaction parameters, such as temperature, pressure, and reactant concentrations, would be crucial to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-[5-(4-CHLOROPHENYL)-2H-TETRAZOL-2-YL]-N-(3-METHYL-1-PENTYN-3-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Corresponding oxides or hydroxylated derivatives.

    Reduction: Amines or alcohols.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

2-[5-(4-CHLOROPHENYL)-2H-TETRAZOL-2-YL]-N-(3-METHYL-1-PENTYN-3-YL)ACETAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for designing new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: It can be utilized in the development of novel materials with unique properties, such as high thermal stability or specific electronic characteristics.

    Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules, providing insights into molecular recognition and binding.

Mechanism of Action

The mechanism of action of 2-[5-(4-CHLOROPHENYL)-2H-TETRAZOL-2-YL]-N-(3-METHYL-1-PENTYN-3-YL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring and chlorophenyl group play crucial roles in binding to these targets, leading to modulation of their activity. The compound may also interact with cellular pathways, influencing various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-[5-(4-chlorophenyl)-2H-tetrazol-2-yl]acetamide
  • N-(1-ethyl-1-methylprop-2-yn-1-yl)acetamide
  • 4-chlorophenyl tetrazole derivatives

Uniqueness

2-[5-(4-CHLOROPHENYL)-2H-TETRAZOL-2-YL]-N-(3-METHYL-1-PENTYN-3-YL)ACETAMIDE is unique due to the combination of the tetrazole ring and the chlorophenyl group, which confer specific chemical and biological properties. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds.

Properties

IUPAC Name

2-[5-(4-chlorophenyl)tetrazol-2-yl]-N-(3-methylpent-1-yn-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN5O/c1-4-15(3,5-2)17-13(22)10-21-19-14(18-20-21)11-6-8-12(16)9-7-11/h1,6-9H,5,10H2,2-3H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPXVRWOXCTWARV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C#C)NC(=O)CN1N=C(N=N1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[5-(4-CHLOROPHENYL)-2H-TETRAZOL-2-YL]-N-(3-METHYL-1-PENTYN-3-YL)ACETAMIDE
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2-[5-(4-CHLOROPHENYL)-2H-TETRAZOL-2-YL]-N-(3-METHYL-1-PENTYN-3-YL)ACETAMIDE
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2-[5-(4-CHLOROPHENYL)-2H-TETRAZOL-2-YL]-N-(3-METHYL-1-PENTYN-3-YL)ACETAMIDE
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2-[5-(4-CHLOROPHENYL)-2H-TETRAZOL-2-YL]-N-(3-METHYL-1-PENTYN-3-YL)ACETAMIDE
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2-[5-(4-CHLOROPHENYL)-2H-TETRAZOL-2-YL]-N-(3-METHYL-1-PENTYN-3-YL)ACETAMIDE
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2-[5-(4-CHLOROPHENYL)-2H-TETRAZOL-2-YL]-N-(3-METHYL-1-PENTYN-3-YL)ACETAMIDE

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